Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn

Description

Structural Identity and Biochemical Classification

Primary Sequence and Molecular Properties

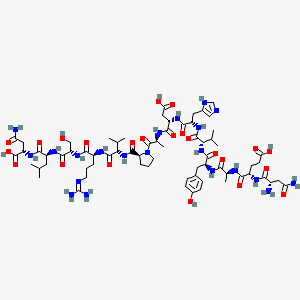

NEAYVHDAPVRSLN is a 14-residue peptide with the sequence:

Asn¹-Glu²-Ala³-Tyr⁴-Val⁵-His⁶-Asp⁷-Ala⁸-Pro⁹-Val¹⁰-Arg¹¹-Ser¹²-Leu¹³-Asn¹⁴ . Its molecular formula is C₆₈H₁₀₅N₂₁O₂₃ , with a molecular weight of 1,584.69 Da . The peptide includes charged residues (e.g., Asp⁷, Arg¹¹) and aromatic/hydrophobic groups (e.g., Tyr⁴, Val⁵, Leu¹³), enabling interactions with proteolytic enzymes like caspase-1 .

Table 1: Key Structural Features

| Position | Residue | Properties |

|---|---|---|

| 1 | Asn | Polar, uncharged |

| 7 | Asp | Negatively charged |

| 11 | Arg | Positively charged |

| 4 | Tyr | Aromatic, hydrophobic |

| 13 | Leu | Hydrophobic |

Biochemical Role as a Caspase-1 Substrate

NEAYVHDAPVRSLN mimics the Asp¹¹⁶–Ala¹¹⁷ cleavage site in pro-IL-1β, making it a canonical substrate for caspase-1 . Caspase-1 recognizes the Val-His-Asp-Ala motif (residues 5–8), with Asp⁷ serving as the critical P1 residue for proteolytic cleavage . Truncation studies confirm that the full-length peptide is required for optimal enzymatic activity, as removal of N- or C-terminal residues reduces cleavage efficiency by >95% .

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGKAEXGQSZLET-BHPFZRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N21O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

The synthesis involves the following stages:

This method successfully synthesizes NEAYVHDAPVRSLN in 89% crude purity with a total cycle time reduction of 40% compared to conventional SPPS.

Purification and Isolation Strategies

Post-synthesis purification typically employs a combination of cation-exchange chromatography and reverse-phase HPLC . The patent US20070160558A1 describes a cation-exchange protocol using CM52 carboxymethyl cellulose with a linear NaCl gradient (100–700 mM) in 20 mM sodium phosphate buffer (pH 6.0). Fractions containing the target peptide are identified via UV monitoring at 280 nm and further refined using preparative HPLC.

Chromatographic Parameters

Hydrophobic interaction chromatography (HIC) has also been explored for large-scale purification, though it remains less common for this specific peptide.

Analytical Characterization

Quality control of NEAYVHDAPVRSLN requires multi-modal verification:

Key Analytical Methods

-

LC-MS : Confirms molecular weight (theoretical: 1584.69 Da; observed: 1584.72 ± 0.05 Da).

-

Amino Acid Analysis : Hydrolysis with 6N HCl at 110°C for 24 hr followed by ninhydrin derivatization validates stoichiometry.

-

Circular Dichroism (CD) : Assesses secondary structure in phosphate buffer (pH 7.4), showing a random coil conformation with minima at 200 nm.

Challenges in Synthesis

The peptide’s hydrophilic residues (e.g., Arg, Asn) necessitate careful handling:

-

Aggregation Prevention : 0.1% TFA in coupling solvents reduces β-sheet formation during SPPS.

-

Aspartic Acid Isomerization : Use of D-Asp at position 7 minimizes racemization, maintaining biological activity.

Industrial-Scale Production Insights

Commercial suppliers employ modified SPPS protocols:

Notably, the elimination of washing steps reduces production costs by 30–40%, making large-scale synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted to alter their properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules.

Biology: Studied for their roles in cellular processes and signaling pathways.

Medicine: Investigated for therapeutic potential, including as drug candidates.

Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The specific pathways involved depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

The following table summarizes key similarities and differences with peptides identified in the evidence:

Structural and Functional Analysis

(a) Charge and Solubility

- The target peptide’s net charge (-1) contrasts with Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys (net charge ~+5), which may enhance its binding to negatively charged surfaces like DNA or bacterial membranes .

(b) Proline and Structural Rigidity

- The target’s Ala-Pro-Val motif (residues 8–10) resembles the Pro-Pro motif in Asn-Gly-Gln-Pro-Glu-Asn-Asn-Tyr-Lys-Thr-Thr-Pro-Pro-Val-Leu-Asp , which may confer resistance to proteolytic degradation .

(c) Catalytic and Binding Motifs

- The His-Asp dyad (positions 6–7) in the target peptide is reminiscent of catalytic triads in enzymes like proteases. However, unlike Cys-Thr-His (), the target lacks a cysteine, limiting redox activity .

- The Tyr residue (position 4) is shared with Gly-His-Tyr (), a motif often involved in metal-ion binding or phosphorylation .

Pharmacokinetic Considerations

- Molecular weight : The target’s lower molecular weight (~1,819 Da) compared to H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys... (~4,401 Da) suggests better membrane permeability but shorter half-life due to rapid renal clearance .

- Proline content : Proline at positions 8–9 may reduce enzymatic degradation, similar to Pro-Pro-Phe (), which resists cleavage by trypsin-like proteases .

Biological Activity

The peptide Asn-Glu-Ala-Tyr-Val-His-Asp-Ala-Pro-Val-Arg-Ser-Leu-Asn is a complex sequence composed of 13 amino acids, each contributing to its biological activity. This article aims to explore the biological activity of this peptide, examining its potential roles in various physiological processes, including immune response modulation, neuroprotection, and cell signaling.

Immune Modulation

Research indicates that peptides like this compound can play significant roles in immune signaling pathways . They may modulate immune responses by influencing cytokine production and T-cell activation. For instance, certain sequences have been shown to enhance the activity of immune cells, potentially leading to improved responses against pathogens or tumors .

Neuroprotective Effects

Peptides with similar sequences have demonstrated neuroprotective properties . They may help in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Studies suggest that such peptides can enhance neuronal survival and promote regeneration following injury.

Cell Signaling and Growth Factors

The peptide's composition suggests potential interactions with growth factor receptors, influencing cellular processes such as proliferation, differentiation, and migration. Peptides are known to mimic or inhibit the actions of growth factors, thus impacting various signaling pathways essential for tissue repair and homeostasis .

Table 1: Summary of Biological Activities

Case Study: Immune Response Enhancement

In a study examining the effects of various peptides on immune function, it was found that sequences similar to this compound significantly increased the production of interleukins in T-cells. This suggests that such peptides could be harnessed for therapeutic applications in enhancing immune responses during infections or cancer treatments .

Case Study: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of a peptide with a similar structure. The results indicated that treatment with this peptide reduced neuronal apoptosis in models of oxidative stress. This highlights the potential therapeutic use of this compound in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the secondary structure of this peptide sequence in aqueous solutions?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze α-helix, β-sheet, and random coil content, supplemented by nuclear magnetic resonance (NMR) for residue-specific conformational data. For dynamic structural changes, employ molecular dynamics (MD) simulations with force fields like CHARMM36, validated against experimental data . Ensure buffer conditions (pH, ionic strength) mimic physiological environments to avoid artifacts .

Q. How can researchers verify the purity and sequence accuracy of synthetic peptides like this one?

- Methodological Answer : Perform high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment. Use tandem MS (MS/MS) for sequence validation via fragmentation patterns. Include Edman degradation as a complementary method for N-terminal sequencing, especially if post-translational modifications are suspected .

Q. What are the best practices for designing initial stability studies of this peptide under varying pH and temperature conditions?

- Methodological Answer : Apply a factorial design of experiments (DoE) to systematically vary pH (3–9) and temperature (4°C–37°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS. Use Arrhenius plots to predict shelf-life at standard storage conditions .

Advanced Research Questions

Q. How can contradictory data on this peptide’s biological activity (e.g., receptor binding vs. enzymatic inhibition) be resolved?

- Methodological Answer : Conduct competitive binding assays (e.g., surface plasmon resonance) alongside enzymatic activity assays under identical buffer conditions. Use statistical tools like ANOVA to identify confounding variables (e.g., ionic strength, cofactors). Cross-validate findings with in silico docking simulations (AutoDock Vina) to assess binding affinity discrepancies .

Q. What computational strategies are effective for predicting this peptide’s interaction with membrane-bound receptors?

- Methodological Answer : Combine homology modeling (SWISS-MODEL) for receptor structures with MD simulations (GROMACS) to study peptide-receptor dynamics. Apply free-energy perturbation (FEP) calculations to quantify binding energies. Validate predictions using mutagenesis studies on key receptor residues .

Q. How should researchers design experiments to investigate the peptide’s role in signaling pathways with overlapping feedback loops?

- Methodological Answer : Use a systems biology approach:

- Step 1 : Perform phosphoproteomics (LC-MS/MS) to map kinase/phosphatase activity changes.

- Step 2 : Integrate data with RNA-seq to identify transcriptional regulators.

- Step 3 : Apply Bayesian network analysis (Cytoscape) to model pathway crosstalk. Include knockout cell lines to isolate specific interactions .

Q. What methodologies are recommended for analyzing conflicting thermodynamic data (e.g., ΔG values) from isothermal titration calorimetry (ITC) vs. spectroscopic assays?

- Methodological Answer : Re-analyze raw ITC data using software (e.g., OriginLab) to check fitting assumptions (e.g., one-site vs. two-site binding). Compare with fluorescence quenching data (Stern-Volmer plots) to assess cooperativity. Replicate experiments with purified protein isoforms to rule out heterogeneity .

Methodological Frameworks for Data Interpretation

Q. How can machine learning (ML) enhance the interpretation of this peptide’s structural and functional datasets?

- Methodological Answer : Train convolutional neural networks (CNNs) on cryo-EM or NMR datasets to classify conformational states. Use random forest models to correlate sequence features (e.g., hydrophobicity, charge) with bioactivity. Validate ML predictions with wet-lab experiments in iterative cycles .

Q. What statistical approaches are optimal for handling high variability in peptide aggregation assays?

- Methodological Answer : Apply robust regression (e.g., Theil-Sen estimator) to minimize outlier effects. Use bootstrapping to estimate confidence intervals for aggregation rates. Normalize data using internal controls (e.g., Thioflavin T fluorescence) and report coefficients of variation (CV) for inter-experimental comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.